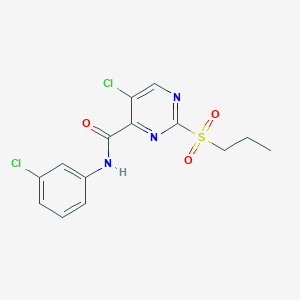
5-chloro-N-(3-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide
Übersicht
Beschreibung
5-chloro-N-(3-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound, also known as A-769662, has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further exploration.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(3-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide is not yet fully understood, but it is believed to act as an activator of the enzyme AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy metabolism. By activating AMPK, this compound is thought to enhance glucose uptake and fatty acid oxidation, leading to improved metabolic function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(3-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide are numerous and varied. Some of the most notable effects include increased glucose uptake and fatty acid oxidation, improved insulin sensitivity, and reduced inflammation. In addition, this compound has also been found to exhibit anti-cancer properties, making it a promising candidate for further exploration in this area.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-N-(3-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide in lab experiments is its ability to selectively activate AMPK, which is a crucial enzyme involved in regulating cellular energy metabolism. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research involving 5-chloro-N-(3-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide. One area of focus could be on further exploring its potential as a therapeutic agent for metabolic disorders such as diabetes and obesity. Another area of focus could be on investigating its anti-inflammatory and anti-cancer properties, with the goal of developing new treatments for these conditions. Additionally, further research could be done to better understand the mechanism of action of this compound and to identify other potential targets for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5-chloro-N-(3-chlorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide in scientific research are vast and varied. One of the most promising areas of application is in the field of medicinal chemistry, where this compound has shown potential as a therapeutic agent for the treatment of metabolic disorders such as diabetes and obesity. In addition, this compound has also been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for further exploration in these fields.
Eigenschaften
IUPAC Name |
5-chloro-N-(3-chlorophenyl)-2-propylsulfonylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3S/c1-2-6-23(21,22)14-17-8-11(16)12(19-14)13(20)18-10-5-3-4-9(15)7-10/h3-5,7-8H,2,6H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZZAOUZYHADDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




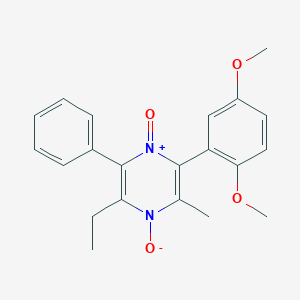
![N-butyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4393241.png)

![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4393249.png)
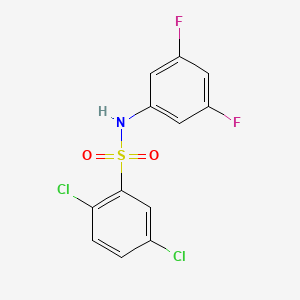
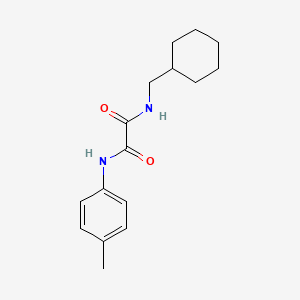

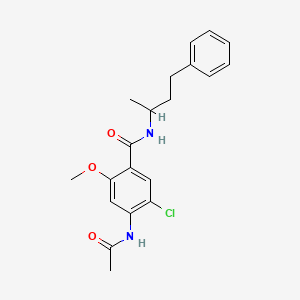
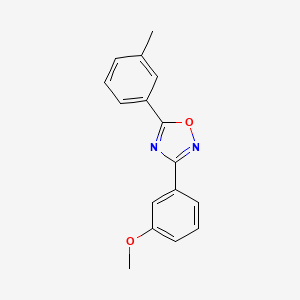
![2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide](/img/structure/B4393288.png)
![2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4393300.png)
![2-fluoro-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4393315.png)
![2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4393321.png)